Technical Monograph: Physicochemical & Toxicological Profiling of PCB 118
Technical Monograph: Physicochemical & Toxicological Profiling of PCB 118
Compound: 2,3',4,4',5-Pentachlorobiphenyl IUPAC ID: PCB 118 Cas No: 31508-00-6
Executive Summary
In the landscape of persistent organic pollutants (POPs), PCB 118 (2,3',4,4',5-pentachlorobiphenyl) occupies a critical "mixed-function" niche that makes it a unique reference standard for toxicological modeling and assay validation. Unlike non-ortho substituted congeners (e.g., PCB 126) that act as pure dioxin-like agonists, PCB 118 is a mono-ortho congener. This structural nuance imparts dual metabolic properties: it functions as a weak Aryl hydrocarbon Receptor (AhR) agonist while simultaneously exhibiting Phenobarbital-type induction of CYP2B enzymes.
For drug development professionals and environmental toxicologists, PCB 118 serves as a model lipophilic xenobiotic. Its high octanol-water partition coefficient (Log Kow ~7.1) and specific metabolic activation pathways provide a robust template for understanding the pharmacokinetics of halogenated aromatics and the challenges of hydrophobic drug clearance.
Molecular Architecture: The "Ortho Effect"
The physicochemical behavior of PCB 118 is dictated by its chlorine substitution pattern. The presence of a single chlorine atom at the ortho position (C2) introduces a steric conflict with the hydrogen atoms on the opposing phenyl ring.
Conformational Dynamics
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Planarity vs. Twist: To bind the AhR (the "dioxin" receptor), a biphenyl molecule must assume a near-planar conformation.
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Energy Barrier: The C2 chlorine atom creates a rotational energy barrier (~8–10 kcal/mol) that prevents free rotation, favoring a non-planar "twisted" conformation in its ground state.
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Biological Consequence: While PCB 118 can force itself into a planar conformation to bind AhR, the energetic cost reduces its affinity significantly compared to non-ortho PCBs. This is the structural basis for its low Toxic Equivalency Factor (TEF).
Figure 1: The causal link between the mono-ortho substitution of PCB 118, steric hindrance, and its resulting weak dioxin-like toxicity.
Core Physicochemical Properties
The following data represents the consensus values derived from experimental validation (NTP TR-559) and critical reviews (Mackay et al.). These constants are inputs for fugacity modeling and ADME predictions.
| Property | Value | Unit | Context/Notes |
| Molecular Weight | 326.43 | g/mol | C₁₂H₅Cl₅ |
| Melting Point | 108 | °C | Solid at room temperature [1]. |
| Log Kow | 7.12 | - | Indicates extreme lipophilicity; high potential for adipose sequestration [1]. |
| Water Solubility | 0.0134 | mg/L | @ 20°C. Effectively insoluble in aqueous media [1].[1] |
| Vapor Pressure | 8.97 × 10⁻⁶ | mmHg | @ 25°C. Semi-volatile; facilitates long-range atmospheric transport [1]. |
| Henry's Law Constant | ~5.6 – 21.8 | Pa[2]·m³/mol | Drives volatilization from water bodies [2]. |
| TEF (WHO 2005) | 0.00003 | - | Toxic Equivalency Factor relative to TCDD (Dioxin) [3]. |
ADME & Toxicology: The Mixed-Induction Profile
PCB 118 is distinct because it does not fit neatly into a single toxicological box. It is a Mixed-Type Inducer , activating both the Aryl hydrocarbon Receptor (AhR) and the Constitutive Androstane Receptor (CAR).
Metabolic Pathways
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AhR Pathway (CYP1A): Like dioxin, PCB 118 binds AhR, translocates to the nucleus, and induces CYP1A1 and CYP1A2. However, due to the "Ortho Effect" described above, this induction is weak.
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CAR Pathway (CYP2B): Like Phenobarbital, PCB 118 induces CYP2B enzymes. This is characteristic of non-coplanar PCBs.
Implication for Drug Development: When using PCB 118 as a model compound in hepatocyte assays, researchers must account for this dual induction. It may alter the metabolic clearance of co-administered drugs that are substrates for either CYP1A or CYP2B.
Figure 2: Dual metabolic activation pathway of PCB 118, illustrating its status as a mixed-type inducer of Cytochrome P450 enzymes.
Analytical Methodology: EPA Method 1668C
Quantification of PCB 118 requires high-resolution separation to distinguish it from co-eluting congeners and to achieve detection limits in the picogram range. The gold standard is EPA Method 1668C (Isotope Dilution HRGC/HRMS) [4].
Protocol Overview
The reliability of this method hinges on Isotope Dilution Quantitation . A 13C12-labeled PCB 118 analog is spiked into the sample before extraction. This internal standard corrects for all losses during sample preparation, ensuring the final result represents the true initial concentration.
Step-by-Step Workflow
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Spiking: Add 13C12-PCB 118 to the raw sample (tissue, soil, or water).
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Extraction:
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Solids: Soxhlet extraction (18-24h) with methylene chloride/hexane.
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Aqueous: Separatory funnel or continuous liquid-liquid extraction.
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Cleanup (Critical):
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Acid/Base Silica: Oxidizes lipids and labile interferences.
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Florisil: Separates polar interferences.
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Carbon Column: This is the decisive step for dioxin-like PCBs. It separates planar (non-ortho) and mono-ortho (PCB 118) congeners from the bulk non-planar PCBs based on molecular geometry.
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Analysis: High-Resolution Gas Chromatography (HRGC) coupled with High-Resolution Mass Spectrometry (HRMS).
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Column: SPB-Octyl or DB-5ms.
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Detection: SIM mode monitoring M+ and (M+2)+ ions.
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Figure 3: Workflow for EPA Method 1668C, highlighting the carbon column fractionation step essential for isolating mono-ortho congeners like PCB 118.[3]
References
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National Toxicology Program (NTP). (2010). Toxicology and Carcinogenesis Studies of 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) in Female Harlan Sprague-Dawley Rats. NTP TR 559.[1] Link
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Bamford, H. A., et al. (2002). Air-water Henry's law constants for PCB congeners: Experimental determination and modeling of structure-property relationship. Environmental Toxicology and Chemistry. Link
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Van den Berg, M., et al. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences, 93(2), 223–241. Link
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U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA-820-R-10-005. Link
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Air-water Henry's law constants for PCB congeners: Experimental determination and modeling of structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Evaluation of Anaerobic Dechlorination of PCB-118 and Aroclor 1254 in Sediment Microcosms from Three PCB-Impacted Environments - PMC [pmc.ncbi.nlm.nih.gov]
